molecular formula C14H15N3O B7509793 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone

カタログ番号 B7509793
分子量: 241.29 g/mol
InChIキー: XDFJQIKRBQTLIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-418 and is a cholinergic agonist that binds to nicotinic acetylcholine receptors in the brain.

科学的研究の応用

ABT-418 has been extensively studied for its potential applications in various fields. It has been found to be a potent cognitive enhancer and has shown promising results in the treatment of Alzheimer's disease and other cognitive disorders. It has also been found to be effective in the treatment of nicotine addiction and has been studied as a potential smoking cessation aid. Additionally, ABT-418 has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases.

作用機序

ABT-418 acts as a cholinergic agonist and binds to nicotinic acetylcholine receptors in the brain. This leads to an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive processes. ABT-418 has been found to improve attention, memory, and learning in animal models and has shown promising results in human clinical trials.
Biochemical and Physiological Effects:
ABT-418 has been found to have several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive processes. It also increases the expression of nicotinic acetylcholine receptors in the brain, leading to enhanced cognitive function. Additionally, ABT-418 has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

実験室実験の利点と制限

ABT-418 has several advantages for lab experiments. It is a highly potent and selective cholinergic agonist, which makes it an ideal tool for studying the role of nicotinic acetylcholine receptors in cognitive processes. Additionally, ABT-418 has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for cognitive research. However, ABT-418 also has some limitations. It has a short half-life, which makes it difficult to administer in vivo. Additionally, ABT-418 has been found to have some adverse effects, such as nausea and vomiting, which can limit its use in human clinical trials.

将来の方向性

There are several future directions for research on ABT-418. One area of research is the development of more potent and selective cholinergic agonists that can be used to study the role of nicotinic acetylcholine receptors in cognitive processes. Additionally, future research could focus on the development of novel delivery methods for ABT-418 to increase its half-life and improve its efficacy in vivo. Another area of research is the investigation of the anti-inflammatory properties of ABT-418 and its potential applications in the treatment of inflammatory diseases. Finally, research could focus on the development of ABT-418 analogs with improved pharmacokinetic properties and reduced adverse effects.

合成法

The synthesis of ABT-418 involves the reaction of 2-methylcyclopropylamine with 2-aminobenzimidazole in the presence of an appropriate catalyst. The reaction mixture is then treated with 3-chloro-4-fluoroacetophenone to obtain the final product. The yield of the reaction is around 50%, and the purity of the compound can be increased by using appropriate purification techniques.

特性

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-8-10(9)13(18)17-7-6-16-12-5-3-2-4-11(12)15-14(16)17/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFJQIKRBQTLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。